2,6-Dimethyl-D-tyrosine
Overview
Description
2,6-Dimethyl-D-tyrosine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2,6-Dimethyl-D-tyrosine is a derivative of the amino acid tyrosine . It primarily targets opioid peptides, enhancing their receptor affinity, functional biological activity, and analgesic effects in the body .
Mode of Action
The interaction of this compound with its targets involves the enhancement of the affinity of opioid peptides for their receptors . This increased affinity results in an amplification of the functional biological activity of these peptides, leading to enhanced analgesic effects .
Biochemical Pathways
This compound affects the biochemical pathways associated with opioid peptides . These peptides play a crucial role in pain perception and analgesia. By enhancing the receptor affinity of these peptides, this compound influences the downstream effects of these pathways, leading to increased analgesia .
Pharmacokinetics
It is known that the compound is metabolically stable, suggesting that it may have a favorable pharmacokinetic profile after systemic administration .
Result of Action
The primary molecular and cellular effect of this compound’s action is the enhancement of the analgesic effects of opioid peptides . This is achieved through the compound’s ability to increase the receptor affinity of these peptides, leading to an amplification of their functional biological activity .
Biochemical Analysis
Biochemical Properties
2,6-Dimethyl-D-tyrosine is known to enhance the receptor affinity, functional biological activity, and analgesic effect of opioid peptides . It interacts with opioid peptides, which are biomolecules involved in pain regulation . The nature of these interactions involves the enhancement of the peptides’ affinity for their receptors, thereby increasing their biological activity .
Cellular Effects
In cellular processes, this compound has been found to play a role in mitigating the effects of oxidative stress . It contributes to microspore embryogenesis, where it helps to reduce oxidative stress and increase microspore viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with opioid peptides. It enhances the peptides’ receptor affinity, leading to increased biological activity and analgesic effect . This suggests that this compound may exert its effects at the molecular level through binding interactions with these peptides, potentially influencing their activity .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is synthesized from tyrosine, suggesting that it may be involved in the metabolic pathways of this amino acid .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDLIKCFHLFKO-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C(=O)O)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555897 | |
Record name | 2,6-Dimethyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136771-16-9 | |
Record name | 2,6-Dimethyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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